2-(Isobutyrylamino)benzoic Acid: A Versatile Scaffold for Heterocyclic Synthesis
2-(Isobutyrylamino)benzoic Acid: A Versatile Scaffold for Heterocyclic Synthesis
This technical guide provides an in-depth analysis of 2-(Isobutyrylamino)benzoic acid (CAS 17840-96-9), a critical intermediate in the synthesis of heterocyclic pharmacophores.
Technical Guide & Application Note
Executive Summary
2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) is a functionalized anthranilic acid derivative serving as a strategic building block in medicinal chemistry. It is primarily utilized as a precursor for 4H-3,1-benzoxazin-4-ones and quinazolin-4(3H)-ones , both of which are "privileged structures" in drug discovery due to their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This guide details the physicochemical properties, synthesis protocols, and downstream applications of this compound, designed for researchers optimizing heterocyclic library generation.
Chemical Identity & Fundamental Properties[1]
| Property | Specification |
| Chemical Name | 2-(Isobutyrylamino)benzoic acid |
| Synonyms | N-Isobutyrylanthranilic acid; 2-(2-Methylpropanamido)benzoic acid |
| CAS Registry Number | 17840-96-9 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~14 (Amide) |
| Key Functional Groups | Carboxylic acid (C-1), Secondary Amide (C-2), Isopropyl tail |
Structural Significance
The molecule features an ortho-disposition of a carboxylic acid and an isobutyryl amide. This proximity is the driving force for its reactivity: under dehydrating conditions, the amide oxygen nucleophilically attacks the activated carboxyl carbonyl, closing the ring to form the benzoxazinone core. The isopropyl group adds lipophilicity (
Synthesis & Experimental Protocols
Primary Synthesis: N-Acylation of Anthranilic Acid
The most robust method for synthesizing 2-(isobutyrylamino)benzoic acid involves the acylation of anthranilic acid using isobutyryl chloride or isobutyric anhydride. The reaction is typically performed in an aprotic solvent with a base or in glacial acetic acid.
Protocol A: Schotten-Baumann Conditions (Recommended)
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Reagents: Anthranilic acid (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine or Triethylamine (2.0 eq), Dichloromethane (DCM) or DMF.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride, followed by elimination of HCl.
Step-by-Step Procedure:
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Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of dry DCM in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Add 20 mL of triethylamine (or pyridine) and cool the solution to 0°C in an ice bath.
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Acylation: Dropwise add 11.7 g (110 mmol) of isobutyryl chloride over 30 minutes, maintaining the temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1) for the disappearance of the starting amine.
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Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess base, followed by brine.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from ethanol/water to yield 2-(isobutyrylamino)benzoic acid.
Cyclization to 2-Isopropyl-4H-3,1-benzoxazin-4-one
This is the critical activation step for downstream diversity.
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Reagents: 2-(Isobutyrylamino)benzoic acid, Acetic Anhydride (excess).
Protocol:
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Suspend 5.0 g of 2-(isobutyrylamino)benzoic acid in 15 mL of acetic anhydride.
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Heat the mixture to reflux (approx. 140°C). The solid will dissolve as cyclization occurs.
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Reflux for 60 minutes.
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Cool the mixture to room temperature. Excess acetic anhydride can be removed by vacuum distillation or by quenching with ice-water (if the product precipitates stably).
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Yield: The product, 2-isopropyl-4H-3,1-benzoxazin-4-one , is often obtained as a crystalline solid.
Reaction Pathways & Applications
The utility of 2-(isobutyrylamino)benzoic acid lies in its role as a "chemical switch." Once cyclized to the benzoxazinone, it becomes highly electrophilic at the C-4 position, ready to react with various nucleophiles.
Pathway Diagram
The following diagram illustrates the synthesis and subsequent transformation into bioactive heterocycles.[3][4][5]
Figure 1: Synthetic workflow from Anthranilic Acid to Quinazolinone via the Isobutyryl intermediate.
Key Applications in Drug Development[4]
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Quinazolinone Synthesis: Reaction of the benzoxazinone intermediate with ammonia or primary amines yields 2,3-disubstituted quinazolinones. These derivatives are widely explored as:
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MabA Inhibition (Tuberculosis): Specific anthranilic acid derivatives have been identified as inhibitors of the MabA (FabG1) enzyme in Mycobacterium tuberculosis. The carboxylic acid moiety is crucial for intrabacterial acidification, while the N-acyl group modulates binding affinity.
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Benzodiazepine Precursors: Reaction with amino acid esters can lead to the formation of 1,4-benzodiazepine derivatives, a class of anxiolytics.
Technical Validation & Quality Control
To ensure the integrity of the synthesized material, the following analytical signatures should be verified:
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¹H NMR (DMSO-d₆, 400 MHz):
- 11.0–12.0 ppm (s, 1H, COOH)
- 10.5–11.0 ppm (s, 1H, NH-CO)
- 7.0–8.5 ppm (m, 4H, Aromatic protons)
- 2.5–2.7 ppm (septet, 1H, CH of isopropyl)
- 1.1–1.2 ppm (d, 6H, (CH₃)₂ of isopropyl)
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IR Spectroscopy:
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Broad band 2500–3300 cm⁻¹ (O-H stretch of acid)
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Sharp band ~1680–1700 cm⁻¹ (C=O of acid)
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Sharp band ~1650 cm⁻¹ (C=O of amide I)
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References
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Synthesis of Heterocycles from Anthranilic Acid : Wiklund, P. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. Link
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Benzoxazinone Synthesis Protocol : Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety. Afinidad. Link
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Antitubercular Activity : Hartkoorn, R. C., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Pharmaceuticals.[3][7] Link
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One-Pot Synthesis : Davoodnia, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Chemistry of Heterocyclic Compounds. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC [pmc.ncbi.nlm.nih.gov]
